1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

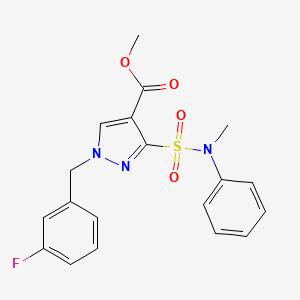

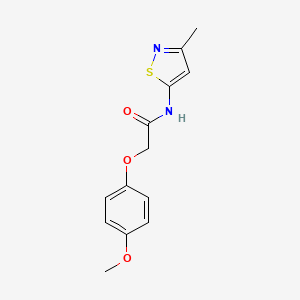

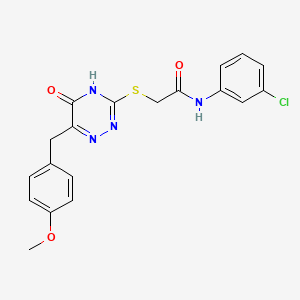

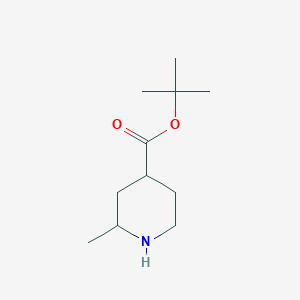

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl group would add significant weight and could potentially influence the compound’s reactivity. The oxadiazole ring and quinazoline dione structure could also contribute to the compound’s reactivity and potentially its biological activity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromophenyl group could increase the compound’s molecular weight and potentially its boiling point and melting point. The oxadiazole ring and quinazoline dione structure could also influence properties such as solubility and stability .Wissenschaftliche Forschungsanwendungen

FGFR Inhibition

The fibroblast growth factor receptor (FGFR) family plays a crucial role in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways is associated with several cancers, such as breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer. Compound 4h effectively inhibits FGFR1, FGFR2, and FGFR3, with IC50 values of 7, 9, 25, and 712 nM, respectively. This inhibition makes it a promising candidate for cancer therapy .

Breast Cancer Treatment

In vitro studies have demonstrated that compound 4h inhibits breast cancer cell line 4T1 proliferation and induces apoptosis. Additionally, it significantly suppresses the migration and invasion of 4T1 cells. These findings highlight its potential as an anti-breast cancer agent .

Lead Compound for Optimization

Compound 4h possesses a low molecular weight, making it an appealing lead compound for further optimization. Its favorable properties could facilitate subsequent drug development efforts .

Other FGFR-Related Diseases

Beyond cancer, FGFRs are implicated in various diseases. Compound 4h’s FGFR inhibitory activity may have applications in conditions beyond cancer, such as tissue regeneration, wound healing, and neurodegenerative disorders. Further research is needed to explore these potential therapeutic areas .

Combination Therapies

Combining FGFR inhibitors like compound 4h with other targeted therapies or immunotherapies could enhance treatment efficacy. Investigating synergistic effects and optimal combinations is an exciting avenue for future research .

Pharmacokinetics and Toxicity Studies

Understanding compound 4h’s pharmacokinetics, bioavailability, and toxicity profile is essential for clinical development. Preclinical studies should assess its safety, distribution, metabolism, and excretion .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring, and finally the coupling of the two rings with the appropriate substituents.", "Starting Materials": [ "3-bromobenzaldehyde", "hydrazine hydrate", "propylamine", "ethyl acetoacetate", "2-nitrobenzaldehyde", "sodium methoxide", "acetic anhydride", "4-chlorobutyryl chloride", "sodium bicarbonate", "sodium hydroxide", "acetic acid", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxaldehyde by reacting 3-bromobenzaldehyde with hydrazine hydrate in ethanol", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid by refluxing the oxadiazole aldehyde with sodium hydroxide in water", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester by reacting the oxadiazole carboxylic acid with methanol and sulfuric acid", "Synthesis of 3-(3-bromophenyl)-1,2,4-oxadiazole-5-carboxylic acid methyl ester hydrazide by reacting the oxadiazole methyl ester with hydrazine hydrate in ethanol", "Synthesis of 1-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl-2-nitrobenzene by reacting the oxadiazole hydrazide with 2-nitrobenzaldehyde in acetic acid", "Synthesis of 1-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl-2-aminobenzene by reducing the nitro group with sodium dithionite in water", "Synthesis of 1-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl-3-propylquinazoline-2,4(1H,3H)-dione by reacting the aminobenzene with ethyl acetoacetate and 4-chlorobutyryl chloride in the presence of sodium methoxide and acetic anhydride" ] } | |

CAS-Nummer |

2309625-93-0 |

Produktname |

1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione |

Molekularformel |

C20H17BrN4O3 |

Molekulargewicht |

441.285 |

IUPAC-Name |

1-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |

InChI |

InChI=1S/C20H17BrN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h3-9,11H,2,10,12H2,1H3 |

InChI-Schlüssel |

CWIKTXTXHGKWNZ-UHFFFAOYSA-N |

SMILES |

CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)Br |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-triethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2411012.png)

![1-[(1R)-1-chloroethyl]-3-nitrobenzene](/img/structure/B2411014.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2411018.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-methoxynicotinamide](/img/structure/B2411023.png)

![N-1,3-benzodioxol-5-yl-2-[(2,5-diphenyl-1H-imidazol-4-yl)thio]acetamide](/img/structure/B2411026.png)

![7-hydroxy-5-oxo-N-(2,3,4,5,6-pentafluorophenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B2411028.png)